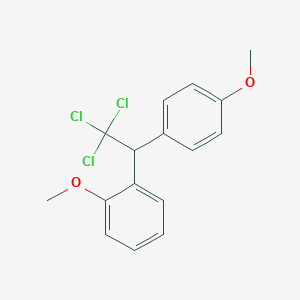

O,P'-Methoxychlor

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl3O2/c1-20-12-9-7-11(8-10-12)15(16(17,18)19)13-5-3-4-6-14(13)21-2/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLLPAOBVIKLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042231 | |

| Record name | o,p'-Methoxychlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30667-99-3 | |

| Record name | o,p'-Methoxychlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030667993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o,p-Methoxychlor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o,p'-Methoxychlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,P'-METHOXYCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z8MDD38HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport of O,p Methoxychlor

Environmental Persistence and Degradation Dynamics of O,P'-Methoxychlor

This compound is characterized by its persistence in the environment, particularly in soil, where it can remain for extended periods. nih.gov Its degradation rate is significantly influenced by the presence or absence of oxygen, with faster breakdown occurring in aerobic (oxygen-present) conditions compared to anaerobic (oxygen-absent) environments. orst.edu The compound binds tightly to soil particles and has low water solubility, which generally limits its mobility in moist soils. orst.edu However, factors such as high application rates and shallow water tables can increase the risk of groundwater contamination. orst.edu

Biotic Degradation Pathways

Microbial activity plays a crucial role in the breakdown of this compound in the environment. Both aerobic and anaerobic microorganisms are capable of transforming this pesticide, albeit through different metabolic pathways.

Under aerobic conditions, various microorganisms, including bacteria and fungi, can degrade this compound. For instance, in hydrosoils, the degradation of methoxychlor (B150320) to methoxychlor olefin (MDE) has been observed under aerobic conditions. orst.edu Some bacterial strains, such as Bradyrhizobium sp. strain 17-4, are capable of O-demethylation of methoxychlor, yielding monohydroxylated derivatives. nih.gov This process is considered a form of cometabolism, where the bacterium does not use the pesticide as a primary carbon source. nih.gov The white rot fungus Phanerochaete chrysosporium has been shown to mineralize methoxychlor, metabolizing it into several products, including a 1-dechloro derivative and a 2-hydroxy derivative. usda.govnih.gov Algae are also capable of degrading methoxychlor, with a reported half-life of less than two weeks for this process with some organisms. cdc.gov

| Degradation Condition | Key Process | Resulting Products | Organisms Involved |

| Aerobic | O-demethylation, Hydroxylation | Methoxychlor olefin (MDE), Monohydroxylated derivatives, 1-dechloro derivative, 2-hydroxy derivative | Bradyrhizobium sp., Phanerochaete chrysosporium, Algae |

| Anaerobic | Reductive Dechlorination | 1,1-dichloro-2,2-bis(p-methoxyphenyl)ethane (methoxydichlor) | Eubacterium limosum, Aeromonas hydrophila, Enterobacter amnigenus |

Abiotic Degradation Mechanisms

In addition to microbial action, this compound is subject to degradation through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis, the chemical breakdown of a compound due to reaction with water, contributes to the degradation of this compound in aquatic systems. The rate of hydrolysis is influenced by pH. acs.org At a neutral pH of 7, the major products of methoxychlor hydrolysis are anisoin, anisil, and p,p'-dimethoxydichloroethene (DMDE). orst.eduacs.orgun.orgepa.gov The hydrolysis half-life of methoxychlor in water at 27°C and a pH range of 3-7 is estimated to be 367 days. nih.gov In some river waters, the half-life can be much shorter, potentially as rapid as 2 to 5 hours. orst.edu

Photochemical degradation, or photolysis, involves the breakdown of chemicals by light energy. In the atmosphere, this compound is expected to react with photochemically-produced hydroxyl radicals. nih.govospar.org The estimated atmospheric half-life for this reaction is approximately 7 hours. nih.gov In aquatic environments, methoxychlor can undergo direct photolysis, although it absorbs only the short-wavelength ultraviolet component of sunlight. nih.gov Despite this, its photolysis can be surprisingly rapid. nih.gov The degradation products of methoxychlor, such as DMDE, also undergo rapid photoisomerization in solution when exposed to sunlight. nih.gov

| Degradation Mechanism | Environmental Compartment | Key Process | Half-Life | Major Products |

| Hydrolysis | Aquatic | Reaction with water | 367 days (distilled water, 27°C, pH 3-7) nih.gov; 2-5 hours (some river waters) orst.edu | Anisoin, Anisil, p,p'-dimethoxydichloroethene (DMDE) orst.eduacs.orgun.orgepa.gov |

| Photolysis | Atmospheric | Reaction with hydroxyl radicals | ~7 hours nih.gov | Not specified |

| Photolysis | Aquatic | Direct absorption of sunlight | Rapid nih.gov | Photoisomers of degradation products nih.gov |

Influence of Environmental Variables on this compound Degradation Kinetics

The degradation of methoxychlor in the environment is a complex process influenced by several key variables, including the presence of oxygen, pH, and the composition of the environmental matrix. Under anaerobic conditions, such as those found in some soils and sediments, biodegradation is the primary mechanism for the breakdown of methoxychlor. The half-life of methoxychlor in anaerobic soils is approximately 3 months, while in anaerobic sediments, it can be less than 28 days. epa.gov In contrast, under aerobic conditions, the degradation is significantly slower, with a half-life exceeding 100 days in aerobic sediments. epa.gov

Chemical hydrolysis of methoxychlor in moist soils is a slow process, with a half-life of over a year. epa.gov In aquatic environments, the hydrolysis of methoxychlor is pH-independent at environmentally relevant pH levels, with a half-life of about one year at 27°C. cdc.gov However, the presence of photosensitizers in water can lead to indirect photolysis with a much shorter half-life of less than 5 hours. epa.gov Direct photolysis in water is a slower process, with a half-life of 4.5 months. epa.gov

Distribution and Transport of this compound Across Environmental Matrices

Methoxychlor exhibits strong binding affinity to soil and sediment particles, which significantly limits its mobility in the environment. nih.govepa.gov This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which has been measured in various soil types. The strong sorption to soil particles means that methoxychlor is generally immobilized in the upper layer of the soil, although some migration to lower depths has been observed. epa.gov In aquatic systems, methoxychlor is expected to partition mainly to sediment and organic matter. cdc.gov The partitioning has been found to be higher for silts and clays (B1170129) compared to sand. cdc.gov

Table 1: Soil Sorption Coefficient (Koc) of Methoxychlor in Various Soil Types

| Soil Type | Measured Koc Range | Reference |

|---|---|---|

| Sand | 9,700 - 41,000 | epa.gov |

| Coarse Silt | 80,000 - 86,000 | epa.gov |

| Medium Silt | 73,000 - 100,000 | epa.gov |

| Fine Silt | 80,000 - 100,000 | epa.govcdc.gov |

| Clay | 73,000 - 92,000 | epa.govcdc.gov |

The volatilization of methoxychlor from water surfaces can be a significant transport pathway. epa.gov The Henry's Law Constant for methoxychlor is estimated to be 1.6 x 10-5 atm-m³/mol at 25°C, which suggests a potential for volatilization from water. epa.gov The half-life for volatilization from a shallow river has been estimated to be 4.5 days. epa.govcdc.govun.org In the atmosphere, methoxychlor can exist in both vapor and particulate forms. epa.gov The vapor phase is subject to reaction with photochemically generated hydroxyl radicals, with an estimated half-life of 3.7 hours. epa.gov Physical removal from the atmosphere can also occur through settling or precipitation. epa.gov

Despite its relatively low vapor pressure, there is evidence to suggest that methoxychlor undergoes long-range environmental transport, leading to its presence in remote regions such as the Arctic. cdc.govbrsmeas.org It has been detected in the environment and biota in both the Arctic and Antarctic, far from its points of production and use. nih.gov For instance, mean concentrations of methoxychlor in Arctic air samples were reported to be between 0.07 and 0.72 pg/m³ in 1993 and 0.18 to 1.43 pg/m³ in 1994. cdc.gov This indicates that atmospheric transport is a key mechanism for its global distribution. brsmeas.orgwikipedia.org The presence of methoxychlor in remote areas is a key factor in its classification as a persistent, bioaccumulative, and toxic (PBT) chemical. orst.edu

Bioaccumulation and Trophic Transfer of this compound

Methoxychlor has a high potential for bioconcentration in aquatic organisms, as indicated by its high octanol-water partition coefficient (log Kow) values ranging from 4.83 to 5.08. epa.govcdc.gov The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. High BCF values have been reported for methoxychlor in a variety of aquatic organisms. While fish are generally reported to metabolize methoxychlor relatively quickly, significant bioconcentration has been observed in shellfish, insects, and algae. epa.gov The accumulation of organochlorine pesticides like methoxychlor can be higher in organisms at higher trophic levels in the food chain. wikipedia.org

Table 2: Bioconcentration Factors (BCF) for Methoxychlor in Various Organisms

| Organism | Bioconcentration Factor (BCF) | Reference |

|---|---|---|

| Shellfish and Algae | 1,500 - 8,500 | epa.gov |

| Mussel | 12,000 | ospar.org |

| Snail | 5,000 - 8,570 | ospar.orgnih.gov |

| Fathead Minnow | 8,300 | nih.gov |

| Daphnia and Mayflies | Practically no metabolism observed | ospar.org |

Biomagnification Through Food Webs and Trophic Levels

The biomagnification of this compound, the process by which its concentration increases in organisms at successively higher levels in a food web, is a complex issue with varied findings. As an organochlorine pesticide (OCP), methoxychlor possesses properties, such as lipophilicity, that suggest a potential for biomagnification. nih.govwikipedia.org The accumulation of OCPs in the tissues of organisms at higher trophic levels often surpasses that observed in those at lower trophic levels. nih.gov The potential for a chemical to biomagnify is strongly linked to two key traits: its resistance to being broken down (metabolized) by an organism and its low solubility in water, which leads to accumulation in fatty tissues. usgs.gov

While the underlying chemical properties suggest a risk of biomagnification, direct evidence for this compound is inconsistent. Some studies have indicated a lack of significant food-chain biomagnification. For instance, no magnification of residues was observed in largemouth bass fingerlings when they were fed contaminated Daphnia. orst.edu Another assessment also concluded there appeared to be no food-chain biomagnification in certain aquatic systems.

Conversely, the principle of biomagnification for hydrophobic compounds is well-established. Organochlorine pesticides with a high octanol-water partition coefficient (log KOW > 5) are known to be enriched through the food chain. researchgate.net Methoxychlor's log KOW is reported to be between 4.83 and 5.08, placing it on the threshold where biomagnification via ingestion becomes a concern. researchgate.net The process begins at the lowest trophic levels, with studies showing that bacteria can rapidly accumulate methoxychlor from water, achieving magnification factors of 1,400- to 4,300-fold. nih.gov

Although direct biomagnification through the food chain can be variable, the potential for high bioconcentration—the accumulation of a chemical from water into an organism—is well-documented for this compound in many aquatic species. ospar.org This high bioconcentration at lower trophic levels provides a concentrated source of the compound available for transfer up the food web.

Table 1: Documented Bioconcentration Factors (BCF) for Methoxychlor in Various Aquatic Organisms

| Organism | Organism Type | Bioconcentration Factor (BCF) | Source |

|---|---|---|---|

| Mussel (Mytilus edulis) | Invertebrate (Bivalve) | 12,000 | orst.edu |

| Snail (Physa integra) | Invertebrate (Gastropod) | 5,000 - 8,570 | ospar.org |

| Fathead Minnow (Pimephales promelas) | Fish | 8,300 | ospar.org |

| Algae | Producer | 8,400 | ospar.org |

| Daphnia sp. | Invertebrate (Crustacean) | 1,000 - 3,000 | |

| Mayfly Larvae | Invertebrate (Insect) | 1,000 - 3,000 | |

| Rainbow Trout (Oncorhynchus mykiss) | Fish | 1,000 - 3,000 |

Interspecies Variability in this compound Accumulation and Elimination

Significant variability exists among different species in their ability to accumulate and eliminate this compound. This variation is largely attributed to differences in metabolic capacity; species that can efficiently metabolize the compound tend to accumulate less and excrete it more rapidly. cdc.gov

Mammals: Available evidence indicates that methoxychlor does not accumulate to a significant degree in the tissues of mammals. cdc.govwho.int Studies on mice showed that 98.3% of a single oral dose was excreted in urine and feces within 24 hours. orst.edu In rats, tissue storage was minimal even with high dietary doses, and levels became nondetectable within two weeks after exposure ceased. orst.edu

Fish: Fish generally metabolize methoxychlor fairly rapidly, which limits its bioaccumulation in many species. orst.eduospar.orgwho.int However, this ability can vary by species and life stage. orst.edu For example, while many fish species are noted to break down the compound, no evidence of metabolism was seen in rainbow trout in one study. orst.edu This highlights that even within a class of organisms, metabolic capabilities can differ.

Aquatic Invertebrates: In contrast to most vertebrates, many aquatic invertebrates exhibit a limited ability to metabolize this compound, leading to significant accumulation. orst.edu Bioconcentration factors are particularly high in organisms like mussels (BCF of 12,000) and snails (BCF up to 8,570). orst.edu Studies have shown that there is practically no metabolism of the compound in Daphnia and mayflies. orst.edu This inability to break down and excrete methoxychlor makes these lower-trophic-level organisms a persistent source of contamination for predators.

This interspecies variability is a critical factor in the environmental fate of this compound. Organisms with low metabolic capacity act as reservoirs for the contaminant, accumulating high body burdens and facilitating its transfer through the food web, even if classic biomagnification is not consistently observed in all predators. orst.educdc.gov

Table 2: Interspecies Differences in Methoxychlor Metabolism and Accumulation

| Organism Group | Metabolic Capacity | Accumulation Potential | Key Findings | Source |

|---|---|---|---|---|

| Mammals (e.g., rats, mice) | High | Low | Rapidly metabolize and excrete the compound; significant tissue accumulation is not observed. | orst.eduwho.int |

| Fish | Variable / Generally High | Variable | Reportedly break down methoxychlor fairly rapidly, but this can vary by species. | orst.eduospar.orgcdc.gov |

| Aquatic Invertebrates (e.g., mussels, snails, Daphnia) | Low to None | High | Practically no metabolism observed in some species, leading to very high bioconcentration factors. | orst.edu |

Ecotoxicological Impact Assessment of O,p Methoxychlor

Aquatic Ecotoxicity of O,P'-Methoxychlor

The presence of methoxychlor (B150320) in aquatic environments poses a considerable threat due to its high toxicity to non-target organisms. epa.gov It can enter waterways through runoff and direct application, where it tends to adsorb to suspended solids and sediment. who.intepa.govnih.gov

Acute and Chronic Effects on Fish Species

Methoxychlor is classified as very highly toxic to fish. orst.eduepa.gov Acute toxicity, measured as the concentration lethal to 50% of a test population over a short period (LC50), varies among species. Studies have documented 48 to 96-hour LC50 values ranging from 1.2 to 75 µg/L for 16 freshwater fish species and 12 to 150 µg/L for 14 marine fish species. For instance, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) has been reported at 52 µg/l, while for bluegill sunfish (Lepomis macrochirus) it is 67 µg/l. ospar.org Species such as Atlantic salmon (Salmo salar), brook trout (Salvelinus fontinalis), and fathead minnow (Pimephales promelas) have shown high sensitivity with LC50 values below 10 µg/L.

Chronic exposure to sublethal concentrations of methoxychlor can also lead to adverse outcomes. epa.gov Continuous exposure to levels below 1.0 µg/l has been shown to reduce growth, decrease the hatching success of eggs, and impair the ability of fish to withstand stress. epa.gov In a chronic study on sheepshead minnows (Cyprinodon variegatus), exposure to methoxychlor resulted in decreased egg production and increased mortality of the fry. epa.gov Although fish can metabolize methoxychlor relatively quickly, persistent exposure in natural habitats can lead to significant population-level effects. ospar.orgepa.gov

| Species | Exposure Time (hours) | Toxicity Value (LC50/TLm) | Reference |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 96 | 52 µg/L | ospar.org |

| Bluegill Sunfish (Lepomis macrochirus) | 96 | 67 µg/L | ospar.org |

| Fathead Minnow (Pimephales promelas) | 96 | 7.5 µg/L | michigandnr.com |

| Yellow Perch (Perca flavescens) | 96 | 20 µg/L | epa.gov |

| Sheepshead Minnow (Cyprinodon variegatus) | 96 | >23 µg/L (fry death) | epa.gov |

| Freshwater Species (general) | 48-96 | 1.2 - 75 µg/L | |

| Marine Species (general) | 48-96 | 12 - 150 µg/L |

Impacts on Aquatic Invertebrate Populations and Communities

Aquatic invertebrates are exceptionally sensitive to methoxychlor, often more so than fish. orst.edu The insecticide is very highly toxic to this group, with acute 48 to 96-hour LC50 values for freshwater crustaceans ranging from 0.5 to 34 µg/L. epa.gov For the water flea (Daphnia), a critical component of freshwater food webs, the acute toxicity value is 0.8 µg/l. ospar.org The stonefly Pteronarcys has demonstrated an LC50 as low as 0.0014 ppm (1.4 µg/L). epa.gov

Field-simulating studies using aquatic enclosures (limnocorrals) have demonstrated significant community-level impacts. oup.com A concentration of 300 µg/L was acutely toxic to both macrozooplankton (Cladocera and Copepoda) and microzooplankton (Rotifera), with no recovery of macrozooplankton observed after 119 days. oup.com At 50 µg/L, methoxychlor was toxic to all Cladocera and copepod life stages, and even at 5 µg/L, it proved toxic to Cladocera and copepodites, though recovery occurred within 20 days. oup.com Given their critical role as a food source for fish, the severe impact on organisms like Gammarus can have cascading effects throughout the aquatic ecosystem. epa.gov

| Species/Group | Exposure Time (hours) | Toxicity Value (LC50/EC50) | Reference |

|---|---|---|---|

| Water Flea (Daphnia magna) | 48 | 0.8 µg/L | ospar.org |

| Freshwater Crustaceans | 48-96 | 0.5 - 34 µg/L | |

| Marine Crustaceans | 48-96 | 0.42 - 25 µg/L | |

| Stonefly (Pteronarcys sp.) | 96 | 1.4 µg/L | epa.gov |

| Freshwater Insects | 96 | 1.4 - 5 µg/L |

Effects on Algal Growth and Microbial Ecosystem Functions

In the environment, methoxychlor is subject to degradation by several processes. nih.gov In water, it can be broken down by sunlight, while in soil and sediment, breakdown occurs via microorganisms. nih.govnih.gov This biodegradation is faster under anaerobic (oxygen-free) conditions, which are common in sediments, than in aerobic environments. ospar.org However, these degradation processes can be slow, taking several months to complete. nih.gov

Terrestrial Ecotoxicity of this compound

When released into the terrestrial environment, methoxychlor exhibits strong binding to soil particles, which limits its mobility. epa.govnih.gov

Responses of Soil Biota to this compound Exposure

Once in the soil, methoxychlor tends to remain in the upper layer due to its high soil sorption coefficient (Koc), which ranges from 9,700 to over 100,000 depending on the soil composition. epa.gov This strong binding reduces the likelihood of it leaching into groundwater. epa.gov While methoxychlor itself is not very mobile, some of its degradation products may move deeper into the soil profile. nih.gov The breakdown of methoxychlor in soil is primarily carried out by bacteria and other microorganisms, but this is a slow process. nih.gov The persistence of methoxychlor in topsoil can last for up to 14 months. who.int The available literature focuses more on the environmental fate and persistence of methoxychlor in soil rather than on direct toxicological responses of soil organisms like earthworms or arthropods.

Avian Toxicological Endpoints Related to this compound

Compared to its aquatic toxicity, methoxychlor is considered to be only slightly toxic to birds on an acute basis. orst.edu Studies on several bird species have shown high acute oral LD50 values, indicating low immediate toxicity. orst.edu For example, the acute oral LD50 for the mallard duck, sharp-tailed grouse, and California quail is greater than 2000 mg/kg. orst.edu Similarly, the 8-day dietary LC50 for bobwhite quail and ring-necked pheasants is greater than 5000 ppm. orst.edu

Despite the low acute toxicity, concerns remain regarding the potential for chronic and endocrine-disrupting effects, particularly given methoxychlor's structural similarity to DDT. epa.gov The endocrine-disrupting properties of methoxychlor are a point of emphasis, though specific data on reproductive effects in wild avian populations are noted as a significant uncertainty. ospar.orgepa.gov

| Species | Test Type | Toxicity Value | Reference |

|---|---|---|---|

| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | >2000 mg/kg | orst.edu |

| California Quail (Callipepla californica) | Acute Oral LD50 | >2000 mg/kg | orst.edu |

| Japanese Quail (Coturnix japonica) | 5-Day Dietary LC50 | >5000 ppm | orst.edu |

| Bobwhite Quail (Colinus virginianus) | 8-Day Dietary LC50 | >5000 ppm | orst.edu |

| Ring-necked Pheasant (Phasianus colchicus) | 8-Day Dietary LC50 | >5000 ppm | orst.edu |

Comparative Ecotoxicological Sensitivity Profiles for this compound Across Diverse Taxa

Aquatic Invertebrates

Aquatic invertebrates are particularly sensitive to methoxychlor. orst.eduospar.org Studies on technical-grade methoxychlor have reported 48-hour to 96-hour LC50 (lethal concentration for 50% of the test population) values of less than 0.1 mg/L for sensitive species like Daphnia, scuds, sideswimmers, and stoneflies. orst.edu For instance, the LC50 for the invertebrate Pteronarcys is as low as 0.0014 ppm. epa.gov The acute 48-hour EC50 (effective concentration for 50% of the test population) for Daphnia magna is reported to be 0.8 µg/L. ospar.org The high toxicity to invertebrates is a significant concern as they form a crucial part of the aquatic food web.

Table 1: Acute Toxicity of Methoxychlor to Select Aquatic Invertebrates

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |

|---|---|---|---|---|

| Daphnia magna | 48-hr EC50 | 0.8 | 48 hours | ospar.org |

| Pteronarcys sp. | 96-hr LC50 | 1.4 | 96 hours | epa.gov |

| Various species | 48/96-hr LC50 | < 100 | 48-96 hours | orst.edu |

| Gammarus sp. | - | < 1.0 (sub-lethal effects) | Continuous |

Fish

Methoxychlor is classified as very highly toxic to fish. orst.edu Acute 96-hour LC50 values for technical-grade methoxychlor in various fish species are generally low. For highly sensitive species such as cutthroat trout, Atlantic salmon, brook trout, lake trout, northern pike, and largemouth bass, the 96-hour LC50 is less than 20 µg/L. orst.edu Other species like rainbow trout, goldfish, fathead minnow, channel catfish, bluegill, and yellow perch show 96-hour LC50 values between 20 and 65 µg/L. orst.eduepa.gov Specifically, the 96-hour LC50 for rainbow trout and bluegill sunfish have been reported as 52 µg/L and 67 µg/L, respectively. ospar.org Formulated products containing methoxychlor have also demonstrated high toxicity to fish. epa.gov For example, a formulation with 3% methoxychlor and 75% captan (B1668291) had a 96-hour LC50 of 0.132 ppm for rainbow trout. nih.gov

Beyond acute toxicity, this compound is known to have endocrine-disrupting effects in fish. It can stimulate the expression of the egg-yolk protein, vitellogenin, which is a biomarker for estrogenic activity. nih.gov

Table 2: Acute Toxicity of Methoxychlor to Select Fish Species

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |

|---|---|---|---|---|

| Cutthroat trout (Oncorhynchus clarkii) | 96-hr LC50 | < 20 | 96 hours | orst.edu |

| Atlantic salmon (Salmo salar) | 96-hr LC50 | < 20 | 96 hours | orst.edu |

| Rainbow trout (Oncorhynchus mykiss) | 96-hr LC50 | 52 | 96 hours | ospar.org |

| Bluegill sunfish (Lepomis macrochirus) | 96-hr LC50 | 67 | 96 hours | ospar.org |

| Fathead minnow (Pimephales promelas) | 96-hr LC50 | 20-65 | 96 hours | orst.edu |

| Largemouth bass (Micropterus salmoides) | 96-hr LC50 | < 20 | 96 hours | nih.govorst.edu |

Amphibians

Amphibians are also susceptible to the effects of methoxychlor, particularly its endocrine-disrupting properties. The o,p'-isomer of the related compound DDT has been shown to be estrogenic. nih.gov Research on methoxychlor has demonstrated its potential to interfere with crucial developmental and reproductive processes in amphibians.

In the African clawed frog (Xenopus laevis), methoxychlor has been found to be a potent inhibitor of progesterone-induced oocyte maturation, with a median inhibitive concentration of 72 nM. nih.govoup.com This effect is not believed to be mediated by estrogen receptors. nih.gov Chronic exposure of Xenopus tropicalis to methoxychlor at concentrations greater than 10 µg/L led to delayed development. researchgate.net At concentrations of 100 µg/L, there was a notable skewing of the sex ratio towards females, decreased ovary weight, and a reduction in testis weight and sperm count. researchgate.net

Furthermore, studies on Xenopus laevis have shown that methoxychlor exposure can delay hind limb digit differentiation and inhibit tail resorption during metamorphosis. researchgate.net This indicates that this compound can act as a significant disruptor of normal amphibian development.

Table 3: Developmental and Reproductive Effects of Methoxychlor on Amphibians

| Species | Effect | Concentration | Exposure Duration | Reference |

|---|---|---|---|---|

| Xenopus laevis | Inhibition of oocyte maturation | 72 nM (IC50) | In vitro | nih.gov |

| Xenopus tropicalis | Delayed development | > 10 µg/L | Chronic | researchgate.net |

| Xenopus tropicalis | Skewed sex ratio (more females) | 100 µg/L | Chronic | researchgate.net |

| Xenopus tropicalis | Reduced ovary and testis weight | 100 µg/L | Chronic | researchgate.net |

| Xenopus laevis | Delayed hind limb development | ≥ 0.01 mg/L | 30 days | researchgate.net |

Avian Species

In contrast to its high toxicity in aquatic organisms, methoxychlor is considered to be slightly toxic to avian species. orst.edu Acute oral LD50 values for mallard ducks, sharp-tailed grouse, and California quail are all reported to be greater than 2000 mg/kg. orst.edu Similarly, the 5-day dietary LC50 in Japanese quail and 8-day LC50 values in bobwhite quail and ring-necked pheasants are all greater than 5000 ppm. orst.edu Studies on the reproductive effects in chickens showed no adverse impacts on reproductive function at dietary levels as high as approximately 145 mg/kg/day over 8 to 16 weeks. orst.edu However, some research has pointed to potential endocrine-disrupting effects in Japanese quail, where low dietary doses led to reduced circulating levels of sex steroids.

Table 4: Acute and Dietary Toxicity of Methoxychlor to Avian Species

| Species | Endpoint | Value | Reference |

|---|---|---|---|

| Mallard duck (Anas platyrhynchos) | Acute Oral LD50 | > 2000 mg/kg | orst.edu |

| Japanese quail (Coturnix japonica) | 5-day Dietary LC50 | > 5000 ppm | orst.edu |

| Bobwhite quail (Colinus virginianus) | 8-day Dietary LC50 | > 5000 ppm | orst.edu |

| Ring-necked pheasant (Phasianus colchicus) | 8-day Dietary LC50 | > 5000 ppm | orst.edu |

Mechanistic Toxicology of O,p Methoxychlor

Metabolic Pathways and Bioactivation of O,P'-Methoxychlor

The biotransformation of this compound is a critical determinant of its toxicological profile. The parent compound is considered a proestrogen, meaning it requires metabolic activation to exert its primary estrogenic effects. This activation is predominantly carried out by hepatic microsomal enzymes, leading to the formation of various metabolites with differing biological activities.

The primary and most well-documented metabolic pathway for this compound is oxidative O-demethylation. This process is catalyzed by cytochrome P450 (CYP) monooxygenases and involves the sequential removal of methyl groups from the two methoxy (B1213986) moieties on the phenyl rings. nih.govnih.gov This demethylation leads to the formation of phenolic derivatives that are more estrogenic than the parent compound. nih.gov

The initial O-demethylation of this compound yields 1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane, commonly known as mono-OH-methoxychlor (mono-OH-M). nih.govnih.gov Subsequent demethylation of mono-OH-M produces the fully demethylated and highly estrogenic metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), also referred to as bis-OH-methoxychlor (bis-OH-M). nih.govnih.gov These metabolites are known to possess estrogenic activity. nih.gov

Further research has elucidated a more complex metabolic route involving ortho-hydroxylation. A novel pathway proposes that mono-OH-M can undergo two subsequent transformations leading to the same final product, 1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethane (tris-OH-M). nih.gov

Pathway A: Mono-OH-M is first demethylated to bis-OH-M, which is then ortho-hydroxylated to form tris-OH-M. nih.gov

Pathway B: Mono-OH-M is first ortho-hydroxylated to form a catechol intermediate, 1,1,1-trichloro-2-(4-methoxyphenyl)-2-(3,4-dihydroxyphenyl)ethane (catechol-M), which is subsequently O-demethylated to yield tris-OH-M. nih.gov

The presence of a phenolic group appears to be crucial for efficient ortho-hydroxylation, which results in the formation of catechol-M and tris-OH-M. nih.gov

Table 1: Key Estrogenic Metabolites of this compound via O-Demethylation

| Metabolite Abbreviation | Full Chemical Name | Formation Pathway |

|---|---|---|

| mono-OH-M | 1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane | Single O-demethylation of this compound. nih.gov |

| bis-OH-M (HPTE) | 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane | Sequential O-demethylation of this compound, via mono-OH-M. nih.gov |

| catechol-M | 1,1,1-trichloro-2-(4-methoxyphenyl)-2-(3,4-dihydroxyphenyl)ethane | Ortho-hydroxylation of mono-OH-M. nih.gov |

| tris-OH-M | 1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethane | Ortho-hydroxylation of bis-OH-M or O-demethylation of catechol-M. nih.gov |

The metabolism of this compound into its various metabolites is dependent on specific cytochrome P450 (CYP) isoforms, which are primarily located in the liver. nih.govmdpi.com Studies using human cDNA-expressed P450s have identified several key enzymes involved in these biotransformation reactions. nih.govcdc.gov

The O-demethylation reactions are catalyzed by a range of CYPs. Among the human isoforms examined, CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 primarily facilitate O-demethylation. nih.gov CYP2C19 has been shown to be the most catalytically efficient in this process, demonstrating a high affinity for this compound, mono-OH-M, and catechol-M. nih.gov Inhibition studies also point to CYP2C9 and CYP2C19 as the main catalysts for the initial mono-demethylation of this compound in human liver microsomes. nih.gov

CYP2B6 displays unique activity, effectively catalyzing both O-demethylation of this compound to mono-OH-M and the subsequent ortho-hydroxylation of mono-OH-M to form catechol-M. nih.gov However, its activity appears to have a narrow substrate specificity, as it does not significantly demethylate mono-OH-M or ortho-hydroxylate bis-OH-M. nih.gov CYP3A4 is also involved, particularly in the ortho-hydroxylation of mono-OH-M and bis-OH-M, although with a lower affinity compared to other isoforms. nih.gov In contrast, isoforms such as CYP1A1, CYP1B1, CYP2E1, and CYP4A11 show minimal to no catalytic activity towards this compound. nih.gov

Table 2: Role of Human Cytochrome P450 Isoforms in this compound Metabolism

| CYP Isoform | Primary Metabolic Reaction(s) | Notes |

|---|---|---|

| CYP1A2 | O-demethylation. nih.gov | Contributes to Phase I metabolism. cdc.gov |

| CYP2A6 | O-demethylation. nih.gov | Contributes to Phase I metabolism. cdc.gov |

| CYP2B6 | O-demethylation and ortho-hydroxylation. nih.gov | Uniquely catalyzes both reactions, converting this compound to mono-OH-M and then to catechol-M. nih.gov |

| CYP2C8 | O-demethylation. nih.gov | |

| CYP2C9 | O-demethylation. nih.gov | A primary catalyst for mono-demethylation in human liver microsomes. nih.gov |

| CYP2C19 | O-demethylation. nih.gov | Considered the most catalytically competent for O-demethylation with high substrate affinity. nih.gov |

| CYP2D6 | O-demethylation. nih.gov | Contributes to Phase I metabolism. cdc.gov |

| CYP3A4 | Ortho-hydroxylation. nih.gov | Catalyzes hydroxylation of mono-OH-M and bis-OH-M, but with lower affinity. nih.gov |

Beyond O-demethylation and ortho-hydroxylation, other biotransformation pathways for this compound exist, including those involving the cleavage of chlorine atoms. While O-demethylation is a well-established pathway in eukaryotes, prokaryotic organisms can also mediate the transformation of this compound. nih.govnih.gov

Studies have identified bacteria, such as Bradyrhizobium sp. strain 17-4, that can perform oxidative dechlorination of the trichloroethane side chain of this compound. nih.govnih.gov This process occurs alongside O-demethylation, leading to the formation of a monophenolic carboxylic acid and other polar degradation products. nih.gov The breakdown of this compound, including oxidative dechlorination, proceeds more rapidly if the parent compound has already been reductively dechlorinated to its dichloro-form. nih.gov

In mammals, the major metabolites identified in excreta are the monophenolic and bisphenolic derivatives resulting from demethylation. orst.edu However, other minor metabolites, such as dihydroxybenzophenone, have also been detected, suggesting additional, less prominent biotransformation routes. orst.edu

The metabolic fate of this compound can vary significantly between species, and even between sexes within the same species.

In rats, sex-dependent differences in metabolism are evident. nih.gov Studies using liver slices showed that while both male and female rats conjugate bis-OH-M, the metabolism of mono-OH-M differs. nih.gov In male rats, the major metabolites formed from mono-OH-M were the bis-OH-M glucuronide and a glucuronide/sulphate diconjugate. nih.gov In female rats, the mono- and bis-OH-M glucuronides were the predominant metabolites. nih.gov These results suggest that sex differences in the oxidative demethylation of the mono-OH-M intermediate contribute to the sex-dependent metabolism of this compound in rats. nih.gov

In fish, such as the channel catfish (Ictalurus punctatus), liver microsomes are also capable of forming mono-demethylated, bis-demethylated, and ring-hydroxylated metabolites of this compound. nih.gov

In humans, metabolism is primarily driven by a suite of CYP enzymes, including CYP2C19, CYP1A2, CYP2B6, CYP2C9, and CYP2A6, with potential contributions from CYP2D6 and CYP3A4. cdc.gov In mice, 98.3% of an oral dose was excreted in urine and feces within 24 hours, with the primary metabolites being the monophenol and bisphenol forms. orst.edu

Cellular and Molecular Mechanisms of this compound-Induced Oxidative Stress

Exposure to this compound has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS). nih.govfrontiersin.org Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the cell's antioxidant defense systems to detoxify these reactive intermediates. frontiersin.org

Studies have demonstrated that this compound can significantly increase the levels of ROS in various cell types. nih.gov For instance, research on mouse ovaries found that this compound impairs mitochondrial respiration, leading to an increased production of hydrogen peroxide (H₂O₂), a key ROS. nih.gov This mitochondrial dysfunction is a primary driver of ROS generation. nih.gov The resulting oxidative damage can affect crucial biomolecules within the cell, potentially leading to apoptosis. frontiersin.org The induction of ROS and subsequent oxidative damage has been identified as a key mechanism by which this compound exerts its toxicity in reproductive tissues. nih.govnih.gov

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase (SOD1), Glutathione (B108866) Peroxidase (GPX), Catalase (CAT))

This compound has been shown to disrupt the delicate balance of the endogenous antioxidant defense system in target tissues, such as the ovary. This disruption is a key element of its toxicity, leading to a state of oxidative stress. Research indicates that exposure to methoxychlor (B150320) results in a notable decrease in both the mRNA expression and the enzymatic activity of crucial antioxidant enzymes. nih.gov

Specifically, the activities of copper-zinc superoxide dismutase (SOD1), glutathione peroxidase (GPX), and catalase (CAT) are all diminished following methoxychlor treatment in mouse ovaries. nih.gov SOD1 is responsible for converting superoxide radicals to hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GPX. plos.orgresearchgate.net A reduction in the efficacy of this enzymatic cascade leads to an accumulation of reactive oxygen species (ROS), contributing to cellular damage.

Table 1: Effect of this compound on Antioxidant Enzyme Expression and Activity in the Mouse Ovary

| Enzyme | Effect on mRNA Expression | Effect on Activity | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD1) | Decreased | Decreased | nih.gov |

| Glutathione Peroxidase (GPX) | Decreased | Decreased | nih.gov |

| Catalase (CAT) | Decreased | Decreased | nih.gov |

Mitochondrial Dysfunction and Oxidative Damage to Macromolecules

The mitochondrion is a primary target of this compound-induced toxicity. The compound significantly impairs mitochondrial respiration, a fundamental process for cellular energy production. nih.gov This impairment of the electron transport chain can lead to electron leakage and the subsequent generation of ROS, such as hydrogen peroxide (H2O2). core.ac.uknih.gov

Studies have demonstrated that in vivo exposure to methoxychlor leads to increased production of H2O2 by ovarian mitochondria. nih.gov The resulting state of oxidative stress inflicts damage upon essential cellular macromolecules. This is evidenced by increased immunohistochemical staining for nitrotyrosine and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHG) in the antral follicles of methoxychlor-treated mice. nih.gov Nitrotyrosine is a marker of protein damage resulting from peroxynitrite, while 8-OHG is an indicator of oxidative DNA damage. nih.gov

Apoptotic and Proliferative Signaling Pathways Affected by this compound

This compound is a potent modulator of signaling pathways that determine cell fate, influencing the delicate balance between apoptosis (programmed cell death) and cell proliferation. Its effects are tissue-specific, leading to divergent outcomes in different cell types within the ovary.

Regulation of Cell Death (Apoptosis) in Target Tissues

This compound is a known inducer of apoptosis in certain target tissues. In the ovary, it promotes atresia, which is the hormonally controlled apoptotic degeneration of ovarian follicles. nih.govoup.comnih.govresearchgate.net This effect has been observed in the antral follicles of mice. nih.govoup.comnih.govresearchgate.net Furthermore, methoxychlor has been shown to induce thymic atrophy by triggering apoptosis of thymocytes in mice. nih.gov

Table 2: Tissue-Specific Effects of this compound on Apoptosis

| Tissue | Effect on Apoptosis | Reference |

|---|---|---|

| Ovarian Antral Follicles | Induction (Atresia) | nih.govoup.comnih.govresearchgate.net |

| Thymus | Induction | nih.gov |

| Ovarian Surface Epithelium | Inhibition | nih.govoup.com |

Influence on Cell Cycle Progression and Proliferation

The influence of this compound on cell cycle progression and proliferation is also tissue-dependent. In ovarian antral follicles, where it induces atresia, methoxychlor has been shown to inhibit the cell cycle. nih.gov This is achieved by decreasing the levels of key cell cycle regulators, including proliferating cell nuclear antigen (PCNA), cyclin D2 (Ccnd2), and cyclin-dependent kinase 4 (Cdk4). nih.gov

In stark contrast, studies on the mouse ovarian surface epithelium (OSE) have demonstrated that this compound and its metabolite HPTE stimulate cell proliferation. nih.govoup.comoup.com In these cells, the compound leads to an increase in cell density and elevated levels of PCNA, cyclin D2, and Cdk4. nih.govoup.com This proliferative effect in the OSE is a significant aspect of its ovarian toxicity.

Table 3: Differential Effects of this compound on Cell Cycle Regulators

| Tissue | Effect on PCNA, Cyclin D2, and Cdk4 Levels | Consequence | Reference |

|---|---|---|---|

| Ovarian Antral Follicles | Decrease | Inhibition of Cell Cycle | nih.gov |

| Ovarian Surface Epithelium | Increase | Stimulation of Proliferation | nih.govoup.com |

Involvement of Bcl-2 and Bax Mediated Pathways

The apoptotic effects of this compound are largely mediated by the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway. nih.govharvard.edu This family includes both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, such as Bax. nih.gov The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptosis. oup.com

In ovarian antral follicles, this compound promotes apoptosis by altering the balance between Bcl-2 and Bax. oup.comnih.gov Studies have shown that methoxychlor exposure leads to a decrease in the mRNA levels of the anti-apoptotic Bcl-2 and an increase in the mRNA levels of the pro-apoptotic Bax. oup.comnih.gov This shift in the Bcl-2 to Bax ratio favors the induction of the apoptotic cascade. oup.com

Conversely, in the ovarian surface epithelium, where this compound inhibits apoptosis and promotes proliferation, the opposite effect on the Bcl-2 family is observed. In this context, the compound significantly increases the expression of Bcl-2 while decreasing the expression of Bax. nih.govoup.com This alteration in the Bcl-2/Bax ratio contributes to the survival and growth of OSE cells.

Table 4: Modulation of Bcl-2 and Bax by this compound

| Tissue | Effect on Bcl-2 Expression | Effect on Bax Expression | Outcome | Reference |

|---|---|---|---|---|

| Ovarian Antral Follicles | Decreased | Increased | Promotion of Apoptosis | oup.comnih.gov |

| Ovarian Surface Epithelium | Increased | Decreased | Inhibition of Apoptosis | nih.govoup.com |

Endocrine Disruption by O,p Methoxychlor

Estrogenic Modulatory Activities of O,P'-Methoxychlor and Its Metabolites

Methoxychlor (B150320) (MXC) itself is considered a proestrogen, a compound that requires metabolic activation to exert its primary estrogenic effects. tandfonline.com In the liver, MXC is O-demethylated to form mono- and bis-phenolic metabolites. oup.comoup.com The most potent of these is the bis-phenolic metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), which is considered the primary mediator of methoxychlor's estrogenicity. tandfonline.comoup.comnih.gov HPTE is approximately 100 times more active at the estrogen receptor alpha than the parent compound, methoxychlor. oup.comoup.com

A critical aspect of the endocrine-disrupting activity of this compound's metabolite, HPTE, is its differential interaction with the two main estrogen receptor subtypes, ERα and ERβ. nih.gov Research has consistently shown that HPTE functions as a potent agonist for ERα while simultaneously acting as an antagonist for ERβ. oup.comoup.comnih.gov

The estrogenic activity of HPTE is initiated by its ability to bind to intracellular estrogen receptors. oup.com This binding is competitive, meaning HPTE vies with endogenous estrogens, such as 17β-estradiol (E2), for the same binding site within the ligand-binding domain of the receptor. oup.comoup.comnih.gov While HPTE's affinity for the receptors is lower than that of E2, it is sufficient to displace the natural hormone and occupy the receptor. oup.comnih.gov Studies have shown that a variety of environmental estrogens, including methoxychlor, compete with E2 for binding to both ERα and ERβ, though often with relative binding affinities that are at least 1,000-fold lower than that of E2. nih.govoup.com

Upon binding, the ligand-receptor complex undergoes a conformational change. oup.com This change enables the complex to interact with specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. oup.com This interaction, termed receptor transactivation, initiates the transcription of estrogen-responsive genes, ultimately leading to a physiological response characteristic of estrogen. oup.comoup.com Transactivation studies using reporter gene constructs in various cell lines have confirmed that HPTE can induce ERα-mediated gene expression. oup.comnih.gov

Table 1: Receptor Activity of Methoxychlor Metabolite (HPTE) This table summarizes the modulatory actions of HPTE on different steroid hormone receptors as observed in various in vitro studies.

| Receptor | Compound | Activity | Cell Line | Key Finding | Citation |

|---|---|---|---|---|---|

| Estrogen Receptor α (ERα) | HPTE | Agonist | HepG2 | Potently induces ERα-mediated transcription. | oup.com, nih.gov |

| Estrogen Receptor β (ERβ) | HPTE | Antagonist | HepG2, HeLa | Abolishes 17β-estradiol-induced ERβ activity. | oup.com, nih.gov |

| Androgen Receptor (AR) | HPTE | Antagonist | HepG2 | Inhibits androgen-induced transcriptional activity. | nih.gov, oup.com |

The interaction of this compound's metabolites with estrogen receptors leads to tangible changes in the expression of specific genes that are normally regulated by estrogen. One such gene is Hoxa10, which is essential for the proper development and function of the uterus, particularly for embryo implantation. nih.govoup.com Studies in mice have demonstrated that methoxychlor disrupts uterine Hoxa10 expression. nih.gov Neonatal exposure to MXC resulted in an immediate and persistent suppression of Hoxa10 expression into adulthood. nih.gov In vitro, while MXC could induce Hoxa10 expression in uterine cells, it also interfered with the binding of the estradiol-ER complex to the HOXA10 estrogen response element. nih.gov The downregulation of Hoxa10 is a significant mechanism by which MXC can impair uterine function and fertility. nih.govnih.gov

Another key estrogen-responsive gene is vitellogenin. While the provided search results focus more on mammalian systems and other gene targets like the complement 3 gene promoter, vitellogenin induction is a well-established biomarker for estrogenic activity, particularly in oviparous (egg-laying) vertebrates like fish. Studies on largemouth bass have shown that MXC and its metabolites are estrogenic, stimulating transcriptional activation through all three of the bass's estrogen receptors (α, βa, and βb), which would lead to the expression of estrogen-responsive genes like vitellogenin. nih.govresearchgate.net

Androgenic Receptor Interactions and Anti-Androgenic Potential of this compound

Beyond its estrogenic effects, this compound and its primary metabolite, HPTE, exhibit anti-androgenic activity. oup.comnih.govnih.gov This means they can interfere with the normal function of androgens (male sex hormones) by binding to the androgen receptor (AR) and blocking its activation by endogenous androgens like testosterone (B1683101). nih.gov

Thyroid Hormone System Perturbation by this compound

Evidence suggests that this compound can also disrupt the thyroid hormone system, which is crucial for regulating metabolism, growth, and neurodevelopment. nih.govnih.govsemanticscholar.org The thyroid system is a known target for various endocrine-disrupting chemicals. caldic.complos.org

A key mechanism of disruption involves the interference with thyroid hormone metabolism. Research has found that during its metabolism in the liver, a metabolite of methoxychlor covalently binds to the enzyme iodothyronine 5'-monodeiodinase, type I (5'-ID1). nih.gov This enzyme is critical for the conversion of the prohormone thyroxine (T4) into the more biologically active triiodothyronine (T3). nih.gov By binding to and inhibiting this enzyme, methoxychlor can potentially interfere with the production of active thyroid hormone. nih.gov In studies with rats, treatment with methoxychlor led to a decrease in the activity of this hepatic enzyme, suggesting that the compound may disrupt thyroid hormone metabolism. nih.gov

Furthermore, studies in anuran models (frogs) have shown that chronic exposure to methoxychlor can lead to enlarged thyroid glands with follicular hyperplasia, providing further evidence of its impact on the thyroid axis. nih.gov

Reproductive and Developmental Endocrine-Mediated Effects of this compound

The interactions of this compound and its metabolites with estrogen, androgen, and thyroid systems result in a wide range of adverse reproductive and developmental outcomes. cdc.govbenthamdirect.comepa.gov These effects are thought to be mediated by the disruption of normal hormonal signaling during critical periods of development and in adulthood. nih.gov

Exposure during early development can have profound and lasting consequences. benthamdirect.com In females, effects include precocious (early) puberty and abnormal estrous cyclicity. cdc.govnih.gov In males, developmental exposure has been linked to delayed puberty and reduced plasma testosterone levels. nih.govnih.gov

In adult animals, methoxychlor exposure can impair fertility in both sexes. nih.govepa.gov Effects reported in orally exposed animals include:

Disruption of estrus cyclicity nih.gov

Reduced fertility and fecundity nih.govnih.gov

Increased pre- and post-implantation pregnancy losses nih.gov

Abortions epa.gov

Gross and microscopic changes in the reproductive organs of both males and females nih.gov

These reproductive toxicities underscore the significance of methoxychlor's endocrine-disrupting capabilities. tandfonline.comcdc.gov

Table 2: Summary of Key Reproductive & Developmental Effects of Methoxychlor Exposure in Animal Models

| Effect Category | Specific Outcome | Species Studied | Citation |

|---|---|---|---|

| Female Development | Precocious puberty (earlier vaginal opening and first estrus) | Rat, Mouse | cdc.gov, nih.gov |

| Abnormal estrous cyclicity | Rat | cdc.gov, nih.gov | |

| Male Development | Delayed puberty | Rat | cdc.gov, nih.gov |

| Reduced plasma testosterone levels | Mouse | nih.gov | |

| Female Reproduction | Reduced fertility | Rat | nih.gov |

| Increased pregnancy loss / Abortions | Rat, Rabbit | nih.gov, epa.gov | |

| Altered uterine gene expression (Hoxa10) | Mouse | nih.gov | |

| Male Reproduction | Reduced fertility | Rat | nih.gov |

| Reduced sperm counts | Frog | nih.gov |

| Thyroid Development | Enlarged thyroid glands, follicular hyperplasia | Frog | nih.gov |

Female Reproductive Tract Development and Function

This compound exposure has been shown to precipitate a range of adverse effects on the female reproductive system, from the earliest stages of follicle development to fertility and the health of reproductive tissues.

Ovarian Folliculogenesis and Oocyte Maturation:

Developmental exposure to methoxychlor can lead to reduced fertility and premature reproductive aging in rats. nih.gov Studies have demonstrated that early postnatal exposure to methoxychlor in rats inhibits early ovarian development. nih.gov This includes a reduction in the primordial follicle pool in the F1 generation. plos.org In adult mice, exposure to methoxychlor resulted in an increased number of atretic large follicles, suggesting a potential decline in immediate fertility. nih.gov The compound and its metabolite, HPTE, have been shown to directly stimulate the production of anti-Mullerian hormone (AMH) in the ovary, a factor that suppresses the initial recruitment of follicles. nih.gov This suggests that elevated AMH may contribute to the inhibitory effects of methoxychlor on the ovary. nih.gov

In terms of oocyte maturation, methoxychlor exposure has been found to negatively affect the process. In mouse oocytes, it was observed to lower maturation rates, which was attributed to abnormal spindle morphologies and DNA double-strand breaks. nih.govresearchgate.net The exposure also led to an accumulation of superoxide (B77818) radicals and other reactive oxygen species, aberrant mitochondrial distribution, decreased mitochondrial membrane potential, and increased lipid peroxidation, all of which can impair oocyte quality. nih.govresearchgate.net

Uterine Morphology and Receptivity, Embryo Transport, and Fertility Outcomes:

Methoxychlor has been shown to induce changes in uterine morphology. In neonatal mice, it stimulated the development of the reproductive tract, and higher doses produced atypical cells in the uterus and oviducts, which could be precursors to pathological changes. nih.gov A two-generation study in rats found that methoxychlor increased uterine weights. nih.gov

Regarding embryo transport, studies have indicated that methoxychlor can accelerate the transport of embryos through the rat reproductive tract. tandfonline.com However, in another study on preimplantation mouse embryos, methoxychlor did not alter the tubal transport of embryos at the dose used. nih.gov That same study did find that methoxychlor suppressed embryonic development to the blastocyst stage, decreased embryo cell numbers, and caused abnormal blastocyst formation. nih.gov Similarly, in pigs, methoxychlor was found to inhibit early embryonic development, reduce the rate of blastocysts, and decrease the number of blastocyst cells and their hatching rate. frontiersin.org

These disruptions collectively contribute to adverse fertility outcomes. Developmental methoxychlor exposure results in reduced ovulation and fertility in rats. nih.gov A two-generation rat study reported reduced fertility and a decreased number of implantation sites and newborns. nih.gov

Ovarian Carcinogenesis:

Exposure to methoxychlor has been linked to ovarian disease. Studies have reported an increased incidence of cystic ovaries in rats. nih.gov Furthermore, ancestral exposure to methoxychlor in gestating rats led to an increased incidence of ovary disease in the F1 and F3 generations. nih.goveurekalert.org The ovarian disease in the F1 generation was characterized by a decrease in the primordial follicle pool, while in later generations, polycystic ovarian disease was observed. plos.org

Table 1: Effects of this compound on the Female Reproductive System

| Parameter | Observed Effects | Model System | Citation(s) |

|---|---|---|---|

| Ovarian Folliculogenesis | Inhibition of early follicular development, reduction of primordial follicle pool, increased atresia of large follicles. | Rat, Mouse | nih.govplos.orgnih.gov |

| Oocyte Maturation | Lowered maturation rates, abnormal spindle morphology, DNA damage, oxidative stress. | Mouse | nih.govresearchgate.net |

| Uterine Morphology | Increased uterine weight, atypical cells in the uterus. | Rat, Mouse | nih.govnih.gov |

| Embryo Transport | Accelerated transport in some studies, no effect in others. | Rat, Mouse | tandfonline.comnih.gov |

| Embryonic Development | Suppressed development to blastocyst, decreased cell numbers, abnormal formation. | Mouse, Pig | nih.govfrontiersin.org |

| Fertility Outcomes | Reduced ovulation, fertility, and number of implantation sites. | Rat | nih.gov |

| Ovarian Disease | Increased incidence of cystic ovaries and transgenerational ovarian disease. | Rat | nih.govplos.orgnih.goveurekalert.org |

Male Reproductive System Development and Function

The male reproductive system is also a target of this compound's endocrine-disrupting activities, with effects observed on testicular structure, sperm production, and hormone synthesis.

Testicular Atrophy and Spermatogenesis:

Exposure to methoxychlor has been associated with testicular atrophy in animal studies. cdc.gov In a two-generation rat study, reduced sperm counts were observed. nih.gov Perinatal and juvenile oral exposure to methoxychlor in rats was found to reduce testicular size and the number of epididymal spermatozoa in adulthood. nih.govcore.ac.uk This reduction in spermatogenic potential was correlated with a decrease in the number of Sertoli cells per testis. nih.govcore.ac.ukedpsciences.org While some studies have reported testicular degeneration and seminiferous tubule atrophy, others did not find significant increases in testis disease or spermatogenic defects in the F1 or F3 generations of methoxychlor-lineage rats. plos.orgcdc.gov Methoxychlor has been shown to induce oxidative stress in the testis by decreasing the levels of antioxidant enzymes, which can lead to defective spermatogenesis. nih.gov

Leydig Cell Steroidogenesis and Testosterone Biosynthesis:

The biologically active metabolite of methoxychlor, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), has been shown to directly inhibit testosterone biosynthesis in Leydig cells at all stages of their development (progenitor, immature, and adult). nih.gov This inhibition is dose-dependent and has been localized to the cholesterol side-chain cleavage step, which is the first reaction in the testosterone biosynthetic pathway. nih.govnih.gov HPTE achieves this by suppressing the steady-state messenger RNA levels of the cholesterol side-chain cleavage enzyme (P450scc). nih.govoup.com This disruption of testosterone production has the potential to reduce the number of Leydig cells per testis and decrease the steroidogenic capacity of individual Leydig cells. oup.com Studies have also shown that both methoxychlor and its metabolite HPTE can inhibit basal and hCG-stimulated testosterone formation in cultured rat Leydig cells. nih.gov Furthermore, exposure to methoxychlor has been found to delay Leydig cell regeneration in an experimental model. nih.gov

Table 2: Effects of this compound on the Male Reproductive System

| Parameter | Observed Effects | Model System | Citation(s) |

|---|---|---|---|

| Testicular Atrophy | Reported in some studies. | Animal models | cdc.gov |

| Spermatogenesis | Reduced sperm counts, reduced number of epididymal spermatozoa, decreased Sertoli cell number, oxidative stress in the testis. | Rat | nih.govnih.govcore.ac.ukedpsciences.orgnih.gov |

| Leydig Cell Steroidogenesis | Inhibition of testosterone biosynthesis, delayed Leydig cell regeneration. | Rat | nih.govnih.gov |

| Testosterone Biosynthesis | Inhibition of basal and stimulated testosterone production, suppression of P450scc mRNA levels. | Rat | nih.govnih.govoup.com |

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The reproductive effects of this compound are, in part, mediated by its disruption of the hypothalamic-pituitary-gonadal (HPG) axis, the central regulatory pathway for reproduction. nau.edunih.gov In adult male rats, methoxychlor exposure was found to inhibit the secretion of luteinizing hormone (LH) and testosterone, while follicle-stimulating hormone (FSH) levels remained unchanged. nih.gov The study also noted differential effects on norepinephrine (B1679862) and serotonin (B10506) concentrations and metabolism in various regions of the hypothalamus, with the anterior hypothalamus being particularly sensitive. nih.gov These findings suggest that methoxychlor's effects on testosterone secretion could be due to changes in LH secretion, alterations in hypothalamic neurotransmitters, direct effects on the testes, or a combination of these pathways. nih.gov Lifelong effects on neuroendocrine gene expression and premature reproductive aging have been observed following early-life exposure to methoxychlor. nih.gov

Neuroendocrine and Behavioral Consequences of Developmental this compound Exposure

Developmental exposure to this compound can have lasting consequences on the brain and behavior.

Impacts on Brain Nuclei Development (e.g., Hypothalamus)

The hypothalamus, a key brain region in the HPG axis, is susceptible to the effects of methoxychlor. Epigenetic alterations in hypothalamic genes have been induced by fetal and neonatal exposure to methoxychlor. plos.org Prenatal exposure to methoxychlor has been reported to have neuroendocrine effects, including a reduction in estrogen receptor beta gene expression in the sheep hypothalamus. nih.gov Studies in immature female mice have also noted effects of methoxychlor on hypothalamic nuclei. cdc.gov

Epigenetic Transgenerational Inheritance of Disease Following this compound Exposure

One of the most significant findings regarding methoxychlor is its ability to induce the epigenetic transgenerational inheritance of disease. nih.govwsu.edu This means that ancestral exposure to the pesticide can lead to an increased susceptibility to disease in subsequent generations that were not directly exposed. eurekalert.org

Studies have shown that transient exposure of a gestating female rat to methoxychlor during fetal gonadal sex determination can result in an increased incidence of kidney disease, ovarian disease, and obesity in the F1 and F3 generations. nih.govplos.orgnih.goveurekalert.org The incidence of multiple diseases was also found to increase in the F3 generation. plos.orgnih.gov This transgenerational transmission of disease appears to be primarily transmitted through the female germline. nih.govresearchgate.net

The mechanism underlying this phenomenon is believed to be the induction of epigenetic alterations, specifically changes in DNA methylation patterns in the germline. nih.gov Analysis of the sperm from F3 generation males of the methoxychlor lineage revealed differentially DNA methylated regions, termed epimutations. nih.govnih.govwsu.edu These epimutations are specific to methoxychlor exposure and can serve as potential biomarkers for ancestral exposure and transgenerational disease. nih.govplos.orgnih.gov

Table 3: Transgenerational Diseases Associated with Ancestral this compound Exposure

| Disease | Affected Generations | Model System | Citation(s) |

|---|---|---|---|

| Kidney Disease | F1, F3 | Rat | nih.govplos.orgnih.gov |

| Ovarian Disease | F1, F3 | Rat | nih.govplos.orgnih.gov |

| Obesity | F1, F3 | Rat | nih.govplos.orgnih.gov |

Analytical Chemistry and Detection of O,p Methoxychlor and Its Degradates

Chromatographic Separation Techniques for O,P'-Methoxychlor

Chromatography is the cornerstone of analytical methods for this compound, providing the necessary separation from its more abundant p,p'-isomer and other co-extracted compounds. The choice of chromatographic technique and detector is dictated by the sample matrix, required sensitivity, and the need for confirmatory analysis.

Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established and widely used technique for the analysis of organochlorine pesticides, including methoxychlor (B150320) isomers. cdc.govgcms.czthermofisher.com The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens, making it exceptionally suitable for detecting chlorinated molecules like this compound. cdc.govthermofisher.comepa.gov In this method, a sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the analytical column. cdc.gov As the separated compounds elute from the column, the ECD detects the target analytes by measuring a decrease in the detector's background current caused by the capture of electrons by the halogen atoms. cdc.gov

GC-ECD has been successfully applied to measure methoxychlor in diverse samples such as human milk, serum, adipose tissue, and semen, as well as in environmental matrices like air and water. cdc.govosha.govresearchgate.net To mitigate matrix interference, especially in complex biological samples, a "clean-up" step involving techniques like gel permeation chromatography (GPC) or passage through a Florisil® column is typically required after initial solvent extraction. nih.gov While highly sensitive, a key limitation of GC-ECD is its non-specificity; retention time alone is not definitive proof of identity. epa.govosha.gov Therefore, confirmation using a second, dissimilar GC column or a more selective detector like a mass spectrometer is often required, as stipulated by regulatory methods like U.S. EPA Method 8081. gcms.czepa.gov

Table 1: GC-ECD Method Parameters for Methoxychlor Analysis

| Parameter | Description | Source |

|---|---|---|

| Principle | Separates compounds based on volatility and polarity in a heated column. The ECD detects halogenated compounds by measuring electron capture. | cdc.govthermofisher.com |

| Detector | Electron Capture Detector (ECD), highly sensitive to electronegative groups like chlorine. | thermofisher.comepa.gov |

| Application | Quantification of organochlorine pesticides in environmental and biological samples (e.g., water, soil, air, human tissue). | cdc.govosha.govresearchgate.net |

| Advantages | High sensitivity for halogenated compounds, relatively low cost compared to mass spectrometry. | thermofisher.com |

| Limitations | Non-specific detector; peak identification is based on retention time, requiring confirmation on a second column or by MS. | epa.govosha.govepa.gov |

Gas chromatography combined with mass spectrometry (GC/MS) offers significantly greater selectivity and confirmatory power than GC-ECD. thermofisher.comhpst.cz While GC separates the components of a mixture, the mass spectrometer fragments the eluting molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. restek.comnih.gov This mass spectrum serves as a chemical "fingerprint," allowing for highly confident identification. GC/MS has been used to detect methoxychlor in dust samples and to identify numerous impurities in technical-grade formulations, including this compound. nih.govcdc.gov

For even greater sensitivity and selectivity, especially in highly complex matrices, tandem mass spectrometry (GC/MS/MS) is employed. thermofisher.com This technique uses a triple quadrupole mass spectrometer to perform an additional fragmentation step. thermofisher.com The first quadrupole selects a specific precursor ion from the eluting compound, which is then fragmented in a collision cell. The third quadrupole selects one or more specific product ions for detection. This process, known as multiple reaction monitoring (MRM), drastically reduces background noise and chemical interferences, allowing for lower detection limits and more reliable quantification. researchgate.net GC/MS/MS is particularly advantageous for analyzing pesticide residues in challenging food and biological samples, often achieving detection limits below 0.01 mg/kg. researchgate.netnih.gov

Table 2: Comparison of GC Detector Technologies for this compound

| Technique | Selectivity | Sensitivity | Confirmatory Power | Primary Use | Source |

|---|---|---|---|---|---|

| GC-ECD | Low | High (for halogenated compounds) | Low (requires confirmation) | Routine screening, quantification in clean samples. | thermofisher.comepa.gov |

| GC/MS | High | Good to High | High (based on mass spectrum) | Confirmation of identity, analysis of complex mixtures. | thermofisher.comhpst.cz |

| GC/MS/MS | Very High | Very High | Very High (based on precursor/product ion transitions) | Trace-level analysis in complex matrices (food, biological). | thermofisher.comresearchgate.netnih.gov |

High-performance liquid chromatography (HPLC) provides an alternative separation method, particularly for compounds that are thermally unstable or not sufficiently volatile for GC. For this compound and its metabolites or impurities, HPLC with an ultraviolet (UV) detector is a viable analytical option. cdc.govnih.gov The separation in HPLC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. After separation on the column, the eluate passes through a UV detector, which measures the absorbance of light at a specific wavelength. nih.gov

This technique has been used to analyze pure samples of methoxychlor metabolic products and impurities. nih.gov For instance, the identities of components in technical methoxychlor were confirmed using HPLC in conjunction with GC/MS. cdc.gov While generally less sensitive than GC-ECD or GC/MS for trace environmental analysis, HPLC-UV is a robust and reliable method for quantifying higher concentrations of analytes. nih.govresearchgate.net The development of a successful HPLC-UV method involves selecting an appropriate column and mobile phase to achieve separation and choosing a detection wavelength where the analyte exhibits strong absorbance. nih.govresearchgate.net

Advanced Mass Spectrometric Identification and Quantification of this compound Metabolites and Impurities

The analysis of technical grade methoxychlor reveals a complex mixture of compounds. Advanced mass spectrometric techniques, primarily GC/MS, have been instrumental in characterizing these formulations. Studies have shown that technical methoxychlor contains approximately 88-90% of the main p,p'-isomer, with the remaining 10-12% consisting of impurities. cdc.gov GC/MS analysis has identified this compound (1,1,1-trichloro-2-(2-methoxyphenyl)-2-(4-methoxyphenyl)ethane) as a major impurity, present at around 4.03% by weight. cdc.gov Dozens of other impurities have also been detected, including 1,1,1,2-tetrachloro-2-(4-methoxyphenyl)ethane and 1,1-dichloro-2,2-di(4-methoxyphenyl)ethene (DMDE). cdc.gov

Mass spectrometry is also essential for identifying and quantifying the metabolites of this compound in biological systems. Because the parent compound is metabolized relatively quickly, measuring its metabolites can be a more effective way to assess exposure. nih.gov Techniques like GC/MS and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are used to analyze these transformation products in matrices like urine. nih.govmdpi.com The high sensitivity and selectivity of tandem mass spectrometry (MS/MS) are crucial for distinguishing metabolites from endogenous matrix components and quantifying them at very low concentrations. mdpi.comnih.gov

Sample Preparation and Extraction Methodologies for Diverse Matrices (e.g., environmental, biological, food)

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The goal is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. researchgate.net The choice of extraction and cleanup method depends heavily on the matrix type.

For biological materials with high-fat content, such as adipose tissue and milk, the initial step is typically extraction with organic solvents. cdc.govnih.gov This is followed by cleanup procedures like gel permeation chromatography (GPC) to separate the pesticides from high-molecular-weight lipids. nih.gov For serum samples, a hexane (B92381) extraction followed by HPLC cleanup has been used prior to GC/MS/MS analysis. nih.gov

Environmental samples require varied approaches. Methoxychlor in air is often associated with particulate matter and is collected on glass fiber filters, followed by solvent extraction. nih.gov Water samples can be extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). weber.hugcms.cz For solid matrices like soil and food, techniques such as pressurized liquid extraction, ultrasonic extraction, and the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are employed. nih.govnih.govresearchgate.net The QuEChERS method involves an initial extraction and partitioning step with acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step. mdpi.com

Table 3: Overview of Extraction Techniques for this compound Analysis

| Matrix Type | Common Extraction/Cleanup Methods | Source |

|---|---|---|

| Biological (Adipose, Milk) | Solvent Extraction, Gel Permeation Chromatography (GPC), Florisil® Cleanup. | nih.gov |

| Biological (Serum) | Hexane Extraction, HPLC Cleanup. | nih.gov |

| Environmental (Water) | Liquid-Liquid Extraction (LLE), Solid Phase Extraction (SPE). | weber.hugcms.cz |

| Environmental (Air) | Collection on glass fiber filter, solvent extraction. | nih.gov |

| Food/Environmental (Solids) | QuEChERS, Pressurized Liquid Extraction, Ultrasonic Extraction. | nih.govnih.govresearchgate.net |